REACTION_CXSMILES
|
F[C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C(O)(=O)C.[CH:15]([NH2:17])=[NH:16].CCN(C(C)C)C(C)C.[NH4+].[Cl-]>CC(N(C)C)=O>[F:8][C:6]1[CH:5]=[N:4][C:3]2[C:9]([NH2:10])=[N:17][CH:15]=[N:16][C:2]=2[CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
983 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 16 h at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on Biotage with 0-20% MeOH in CH2Cl2
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2N=CN=C(C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |